Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate
Description
Significance of Highly Functionalized Benzoate (B1203000) Scaffolds in Chemical Research
Highly functionalized benzoate scaffolds are central to modern chemical research, particularly in drug discovery and materials science. A "scaffold" refers to a core molecular structure that can be systematically modified with various functional groups to explore structure-activity relationships or to build larger, more complex molecules. mdpi.comnih.gov Benzothiazoles and 1,4-benzothiazines, for instance, are scaffolds known to be medicinally important and are extensively used in drug design due to their wide range of biological properties. nih.govresearchgate.net
Strategic Importance of Bromine, Fluorine, and Trifluoromethyl Substituents in Aromatic Systems
The properties of a functionalized aromatic compound are profoundly influenced by its substituents. In the case of Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate, the combination of bromine, fluorine, and a trifluoromethyl group is of significant strategic importance. Each substituent imparts distinct and valuable characteristics to the molecule.
Bromine: Aromatic bromides are exceptionally useful in organic synthesis. The carbon-bromine bond serves as a versatile "handle" for a wide range of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama-Denmark reactions. nih.govresearcher.life These reactions allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern molecular construction. researchgate.net The presence of a bromine atom, as in the target molecule, provides a reactive site for introducing further complexity and building diverse molecular frameworks. Aryl bromides are a valuable class of building blocks commonly used in organic synthesis for C-Br bond formation. nih.gov
Fluorine: The introduction of fluorine into organic molecules can dramatically alter their properties. Due to its small size and high electronegativity, fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. tandfonline.com The replacement of a hydrogen atom with fluorine can block metabolic hotspots, a common strategy in drug design to increase a compound's half-life. mdpi.com The C-F bond is significantly stronger than a C-H bond, contributing to the increased stability of fluorinated compounds. mdpi.com Furthermore, the strong electron-withdrawing nature of fluorine can influence the acidity and basicity of nearby functional groups, thereby affecting a molecule's bioavailability. tandfonline.com
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is one of the most important fluorinated moieties in medicinal and materials chemistry. mdpi.com It is a strong electron-withdrawing group that significantly alters the electronic properties of an aromatic ring. mdpi.com The -CF₃ group is known to increase lipophilicity (the ability to dissolve in fats and lipids), which can improve a compound's ability to cross cell membranes. mdpi.com Like a single fluorine atom, the -CF₃ group confers high metabolic stability due to the strength of the C-F bonds. mdpi.com Its incorporation is a well-established strategy for enhancing the efficacy and pharmacokinetic profiles of drug candidates. hovione.comresearchgate.net
The following table summarizes and compares the key properties of these substituents.
| Property | Hydrogen (H) | Bromine (Br) | Fluorine (F) | Trifluoromethyl (-CF₃) |
| van der Waals Radius (Å) | 1.20 | 1.85 | 1.47 | 2.21 |
| Electronegativity (Pauling Scale) | 2.20 | 2.96 | 3.98 | ~3.46 (for carbon in CF₃) |
| Hansch Lipophilicity Parameter (π) | 0.00 | +0.86 | +0.14 | +0.88 |
| Primary Role in Synthesis | Reference | Cross-coupling handle | Modulate electronics, block metabolism | Increase lipophilicity & metabolic stability, strong electron withdrawal |
Data compiled from various chemical literature sources.
Overview of Research Trajectories for Aryl Bromides, Fluoroarenes, and Trifluoromethylated Compounds
The research trajectories for these three classes of compounds are dynamic and reflect their importance in modern chemistry.
Aryl Bromides: Research involving aryl bromides continues to focus on the development of new and more efficient cross-coupling reactions. researcher.life A significant trend is the use of earth-abundant and less toxic metal catalysts, such as nickel and iron, as alternatives to palladium. nih.gov Furthermore, there is ongoing exploration into photoredox catalysis, which uses light to drive chemical reactions, enabling transformations under milder conditions. researcher.life The overarching goal is to expand the toolkit available to chemists for constructing complex molecules from readily available aryl bromide starting materials. researchgate.net
Fluoroarenes: The field of fluorine chemistry is experiencing rapid growth. mdpi.com A major research thrust is the development of novel and selective fluorination methods to introduce fluorine atoms into complex molecules at late stages of a synthesis. acs.org This allows chemists to create analogues of existing compounds with improved properties. The unique effects of fluorine on molecular conformation and non-covalent interactions are also being studied in greater detail, leading to more rational designs of fluorinated pharmaceuticals and materials. acs.org The increasing number of fluorine-containing compounds entering clinical trials highlights the sustained importance of this research area. acs.org
Trifluoromethylated Compounds: The strategic incorporation of the -CF₃ group is a major focus in medicinal chemistry. hovione.com Research is heavily invested in creating new reagents and catalytic methods for trifluoromethylation that are safer, more efficient, and more versatile. researchgate.netsemanticscholar.org Direct C-H trifluoromethylation, where a C-H bond is converted directly to a C-CF₃ bond, is a particularly active area as it offers a more streamlined approach to synthesizing these valuable compounds. researchgate.net As our understanding of the role of the -CF₃ group in biological systems deepens, so does the demand for innovative synthetic methods to access structurally diverse trifluoromethylated molecules. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF4O2/c1-2-17-9(16)7-6(12)4-3-5(8(7)11)10(13,14)15/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBSABMXRUTNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 Bromo 6 Fluoro 3 Trifluoromethyl Benzoate
Strategies for Regioselective Functionalization of Benzene (B151609) Ring Systems
The construction of the 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid backbone necessitates precise control over the introduction of three different halogen-containing substituents onto a benzoic acid scaffold. The directing effects of the carboxyl group, along with the activating or deactivating nature of the substituents, must be carefully managed to achieve the desired substitution pattern.
Directed Bromination Techniques
Achieving the specific C-2 bromination on a substituted benzoic acid requires overcoming the typical regioselectivity of electrophilic aromatic substitution. Classical methods often result in a mixture of ortho- and para-isomers, which are difficult to separate. nih.gov Modern techniques, however, utilize directing groups to achieve high regioselectivity.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the meta-bromination of benzoic acid derivatives. rsc.orgrsc.org This approach can overcome the ortho- and para-directing influence of activating groups. nih.gov By employing a suitable directing group, the palladium catalyst can be guided to a specific C-H bond, leading to its selective functionalization. For a precursor like 6-fluoro-3-(trifluoromethyl)benzoic acid, while the fluorine and trifluoromethyl groups have their own directing effects, catalyst-directed C-H functionalization offers a pathway to install the bromine at the sterically hindered C-2 position. The use of reagents like N-bromophthalimide (NBP) in conjunction with a palladium catalyst and specific ligands or additives is crucial for the success of these transformations. rsc.org
| Method | Brominating Agent | Catalyst/Promoter | Typical Selectivity | Key Advantages |
|---|---|---|---|---|
| Classical Electrophilic Substitution | Br2 | Lewis Acid (e.g., FeBr3) | Ortho/Para to activating groups | Simple reagents |
| Directed Ortho-Lithiation | Br2, CBr4 | Organolithium Reagent (e.g., n-BuLi) | Ortho to directing group | High ortho-selectivity |
| Pd-Catalyzed C-H Activation | N-Bromosuccinimide (NBS), N-Bromophthalimide (NBP) | Pd(OAc)2 + Ligand | Meta to directing group | Excellent regiocontrol, mild conditions nih.gov |
Selective Fluorination Protocols
The introduction of a fluorine atom at the C-6 position, ortho to the carboxyl group, is another synthetic hurdle. Direct fluorination of aromatic C-H bonds can be achieved using potent electrophilic fluorinating agents. Reagents such as Selectfluor (F-TEDA-BF4) are commonly employed for this purpose. rsc.org The mechanism often involves a single electron transfer (SET) from the electron-rich aromatic ring to the fluorinating agent. rsc.org The regioselectivity of such reactions is governed by the electronic properties of the existing substituents on the ring.
For substrates that are not sufficiently reactive or where regioselectivity is poor, transition-metal-catalyzed C-H fluorination provides a powerful alternative. These methods can utilize directing groups, including the carboxylic acid itself, to guide the fluorination to a specific position, such as the ortho C-H bond. chemrxiv.org This strategy allows for the late-stage fluorination of complex molecules with high precision.
| Reagent Name | Abbreviation | Characteristics |
|---|---|---|
| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Crystalline solid, user-friendly, highly reactive |
| N-Fluorobenzenesulfonimide | NFSI | Stable solid, used in various metal-catalyzed and organocatalyzed reactions |
| N-Fluorotrimethylpyridinium triflate | NFTMP OTf | Effective for fluorination of benzoic acid derivatives researchgate.net |
Trifluoromethylation Approaches for Aromatic Carboxylic Acid Derivatives
Introducing the trifluoromethyl (CF3) group, a crucial moiety in many pharmaceuticals and agrochemicals, onto an aromatic ring is a key transformation. daneshyari.comnih.gov The electron-withdrawing nature of the CF3 group means that direct electrophilic trifluoromethylation is challenging. Modern methods often rely on radical or transition-metal-catalyzed pathways.
Radical trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) or sodium triflinate (CF3SO2Na) under photoredox or chemical initiation conditions allows for the C-H trifluoromethylation of arenes. The regioselectivity is often dictated by the position of greatest radical stability or by steric factors.
Alternatively, metal-catalyzed cross-coupling reactions provide a robust route. A pre-functionalized arene (e.g., an aryl bromide or iodide) can be coupled with a trifluoromethyl source, such as Ruppert-Prakash reagent (TMSCF3) or trifluoromethyl copper (CuCF3). These methods offer excellent control over the position of the CF3 group, provided the corresponding halogenated precursor is accessible. Direct C-H trifluoromethylation catalyzed by copper or palladium is also an increasingly important strategy for introducing this functional group with high efficiency. organic-chemistry.org
Esterification Methods for Benzoic Acid Precursors
The final step in the synthesis of Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is the esterification of the corresponding benzoic acid. The precursor, 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid, is a sterically hindered molecule due to the presence of two ortho substituents (bromo and fluoro groups). This steric hindrance renders many classical esterification methods inefficient. lookchem.com
Classical and Catalytic Esterification Routes
The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol (ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid), is the most traditional method. However, its effectiveness is severely diminished with sterically hindered substrates because the tetrahedral intermediate required for the reaction is difficult to form. lookchem.com The reversibility of the reaction also necessitates the removal of water to drive the equilibrium toward the product. lookchem.com
To overcome these limitations, various catalytic systems have been developed. Lewis acids such as iron(III) acetylacetonate (B107027) or titanium tetrachloride can activate the carboxylic acid, facilitating the nucleophilic attack by the alcohol under milder conditions. researchgate.netmdpi.com These methods can improve yields and reaction times compared to classical Fischer esterification, although they may still be hampered by severe steric hindrance. mdpi.com
| Catalyst/Reagent | Alcohol | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| Iron(III) acetylacetonate [Fe(acac)3] | Primary & Secondary Alcohols | Xylene | Reflux | researchgate.net |
| Titanium tetrachloride (TiCl4) | Primary Alcohols | Dichloromethane | Room Temperature | mdpi.com |
| Boron Trifluoride Etherate (BF3·OEt2) | Various Alcohols | Alcohol (as solvent) | Reflux | acs.org |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Various Alcohols | CH3CN/H2O | Room Temperature | organic-chemistry.org |
Alternative Esterification Strategies for Sterically Hindered Systems
For highly substituted and sterically hindered benzoic acids, alternative strategies that avoid the formation of a crowded tetrahedral intermediate are necessary.
One effective approach is to activate the carboxylic acid using coupling reagents commonly employed in peptide synthesis. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is readily attacked by the alcohol, even hindered ones. organic-chemistry.org
Another powerful method is the Mitsunobu reaction. This reaction involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). The carboxylic acid is deprotonated, and the resulting carboxylate anion acts as a nucleophile to displace an activated alcohol, leading to ester formation with inversion of configuration at the alcohol's stereocenter (if applicable). mdpi.com
Finally, alkylation of the carboxylate anion is a viable strategy. The hindered carboxylic acid is first deprotonated with a non-nucleophilic base (e.g., potassium carbonate) to form the carboxylate salt. This salt is then treated with an alkylating agent, such as ethyl iodide or diethyl sulfate, in a polar aprotic solvent. Since this S_N2 reaction does not involve an attack on the sterically hindered carbonyl carbon, it is often successful where other methods fail. lookchem.com
Table of Compounds
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| This compound | C10H7BrF4O2 | Target Molecule |
| 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid | C8H3BrF4O2 | Precursor |
| N-Bromophthalimide | C8H4BrNO2 | Brominating Agent |
| N-Bromosuccinimide | C4H4BrNO2 | Brominating Agent |
| Selectfluor | C7H14B2ClF9N2 | Fluorinating Agent |
| N-Fluorobenzenesulfonimide | C12H10FNO4S2 | Fluorinating Agent |
| Trifluoromethyl iodide | CF3I | Trifluoromethylating Agent |
| Sodium triflinate | CF3NaO2S | Trifluoromethylating Agent |
| (Trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) | C4H9F3Si | Trifluoromethylating Agent |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | C8H17N3 | Coupling Agent |
| Diethyl azodicarboxylate | C6H10N2O4 | Mitsunobu Reagent |
| Triphenylphosphine | C18H15P | Mitsunobu Reagent |
Multi-Step Synthesis Design and Optimization
Convergent and Linear Synthesis Pathways
The synthesis of this compound can be approached through either a linear or a convergent strategy. Each approach presents distinct advantages and challenges.
The choice between these pathways depends on factors such as the availability of starting materials, the complexity of the individual reaction steps, and the desired scale of production.
| Purification | Can be challenging due to accumulation of impurities | Often simpler, as fragments are purified before coupling |
Process Intensification and Scalability Considerations in Research
Process intensification refers to the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing processes. mdpi.com For the synthesis of this compound, several process intensification strategies can be considered to enhance efficiency, safety, and sustainability, particularly during scale-up from laboratory to industrial production. cetjournal.it
One key area for intensification is the use of continuous flow reactors . frontiersin.org Many of the reactions involved in the synthesis, such as nitration and halogenation, are highly exothermic. cetjournal.itresearchgate.net Continuous flow systems offer superior heat and mass transfer compared to traditional batch reactors, allowing for better temperature control and improved safety. pharmasalmanac.com This can lead to higher yields, reduced side-product formation, and shorter reaction times. mdpi.com
Catalyst optimization is another crucial aspect. For reactions like bromination, employing highly active and selective catalysts can minimize the use of hazardous reagents and reduce waste generation. researchgate.net The development of robust and recyclable catalysts is a key goal in green chemistry and is highly relevant for the scalable synthesis of fine chemicals. taylorfrancis.com
Table 2: Potential Process Intensification Strategies
| Strategy | Benefit | Relevant Synthetic Step |
|---|---|---|
| Continuous Flow Chemistry | Improved safety, higher yields, better process control | Nitration, Bromination |
| Advanced Catalysis | Higher selectivity, reduced waste, milder reaction conditions | Halogenation, Cross-coupling reactions |
| In-line Analytics | Real-time monitoring, improved process understanding and control | All reaction steps |
Scalability considerations are paramount in the transition from research to production. A synthetic route that is successful on a laboratory scale may not be viable for large-scale manufacturing due to factors such as cost of reagents, safety concerns, and the need for specialized equipment. Therefore, the selection of scalable reactions and purification methods is critical from the early stages of route design.
Isolation and Purification Methodologies for Synthetic Intermediates
The purity of the final product is critically dependent on the effective isolation and purification of the intermediates at each stage of the synthesis. For the intermediates leading to this compound, which are likely to be halogenated benzoic acid derivatives, a combination of standard and advanced techniques can be employed.
Chemically active extraction is a common and effective method for isolating acidic intermediates like 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid from reaction mixtures. pitt.edu This technique involves treating the reaction mixture with a base to convert the carboxylic acid into its water-soluble salt, which can then be separated from non-acidic impurities. Subsequent acidification of the aqueous layer precipitates the purified carboxylic acid. miracosta.edu
Recrystallization is another fundamental technique for purifying solid intermediates. The choice of solvent is crucial for successful recrystallization, and a systematic approach to solvent screening is often necessary to achieve high purity and yield.
Chromatographic techniques , such as column chromatography, are indispensable for the purification of both intermediates and the final product, especially when dealing with complex mixtures or isomers that are difficult to separate by other means. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale separations. researchgate.net
Table 3: Common Isolation and Purification Techniques
| Technique | Principle | Application in Synthesis |
|---|---|---|
| Extraction | Differential solubility of compounds in two immiscible liquids. pitt.edu | Separation of acidic, basic, or neutral intermediates. |
| Recrystallization | Difference in solubility of a compound in a hot versus a cold solvent. miracosta.edu | Purification of solid intermediates. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Purification of a wide range of organic compounds. |
The development of a robust and scalable purification strategy for each intermediate is as important as the optimization of the reaction conditions themselves.
Chemical Reactivity and Transformation Studies of Ethyl 2 Bromo 6 Fluoro 3 Trifluoromethyl Benzoate
Carbon-Halogen Bond Functionalization Strategies
The primary reactive centers on the aromatic ring of Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate are the carbon-bromine and carbon-fluorine bonds. The differential reactivity of these halogens typically allows for selective functionalization. The carbon-bromine bond is significantly more susceptible to oxidative addition with transition metals like palladium, making it the preferred site for a variety of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position
The aryl bromide at the C2 position is the most probable site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-F bond.
Suzuki-Miyaura Coupling Investigations for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, pairing an organohalide with a boronic acid or ester. For the title compound, this reaction would involve coupling with various aryl or heteroaryl boronic acids to generate complex biaryl structures. A typical reaction would require a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (such as Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (like toluene/water or dioxane/water). The specific conditions and resulting yields for this compound are not detailed in available research.
Sonogashira Coupling for Carbon-Carbon Triple Bond Formation
To introduce an alkyne moiety, the Sonogashira coupling is the method of choice. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI). A base, usually an amine like triethylamine (B128534) or diisopropylethylamine, is required to facilitate the reaction. This transformation would yield an ethyl 6-fluoro-2-(alkynyl)-3-(trifluoromethyl)benzoate derivative. Specific experimental data for this transformation on the target substrate is not currently published.
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The formation of a C-N bond at the C2 position can be achieved via the Buchwald-Hartwig amination. This reaction would couple the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base (e.g., sodium tert-butoxide or LHMDS). The choice of phosphine (B1218219) ligand on the palladium catalyst is critical for reaction efficiency. This would provide access to a range of N-aryl aniline (B41778) derivatives. However, specific studies applying this reaction to this compound have not been found in the literature.
Heck-Type Reactions with Olefinic Partners
The Heck reaction would enable the formation of a C-C bond between the aryl bromide and an olefinic partner, such as an acrylate (B77674) or styrene (B11656) derivative, to form a substituted alkene. This palladium-catalyzed reaction typically requires a base and is sensitive to steric hindrance around the bromide, which is significant in this substrate due to the ortho-fluoro and trifluoromethyl groups. No specific examples or data tables for Heck reactions involving this compound are presently available.
Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions
The carbon-fluorine bond at the C6 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing trifluoromethyl and ester groups. This reactivity is generally harnessed under more forcing conditions than the palladium-catalyzed reactions at the bromide position. Strong nucleophiles, such as alkoxides, thiolates, or amines, could potentially displace the fluoride (B91410) atom, particularly at elevated temperatures. The ortho-bromo substituent would also influence the regioselectivity and rate of such a reaction. As with other transformations, specific, documented SNAr studies on this compound are not found in the surveyed literature.
Reductive Debromination and Defluorination Methodologies
Selective removal of halogen atoms from polyhalogenated aromatic compounds is a valuable synthetic transformation. For this compound, the selective removal of either bromine or fluorine would lead to different synthetic intermediates.
Reductive Debromination: The selective reductive debromination of aryl bromides in the presence of aryl fluorides is a well-established transformation. Catalytic hydrogenation is a common method, often employing a palladium catalyst on a carbon support (Pd/C) with a hydrogen source. This method is generally chemoselective for the cleavage of the C-Br bond over the more stable C-F bond.
Reductive Defluorination: The reduction of the C-F bond is significantly more challenging due to its high bond strength. Harsh reaction conditions, such as the use of highly reactive reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction), might be required. However, such conditions could also lead to the reduction of other functional groups in the molecule.
Table 2: Potential Reductive Dehalogenation Methods
| Reaction | Reagents and Conditions | Expected Major Product |
| Reductive Debromination | H2, Pd/C, Ethanol, Room Temperature | Ethyl 2-fluoro-3-(trifluoromethyl)benzoate |
| Reductive Defluorination | Na, liquid NH3, -78 °C | Complex mixture, potential for defluorination and other reductions |
Transformations Involving the Ester Moiety
The ethyl ester group of this compound can undergo a variety of transformations common to carboxylic acid esters.
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid, can be achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis: This is a reversible reaction and is typically carried out by heating the ester in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.
Base-promoted hydrolysis (saponification): This is an irreversible process that involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. Due to the sterically hindered nature of the ortho-substituted ester, vigorous reaction conditions (e.g., higher temperatures or longer reaction times) may be necessary to achieve complete hydrolysis.
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, this reaction can be used to replace the ethyl group with other alkyl or aryl groups.
The reaction is an equilibrium process. To drive the reaction to completion, a large excess of the new alcohol is typically used.
Table 3: Illustrative Transesterification Reaction
| Reactant Alcohol | Catalyst | Conditions | Product |
| Methanol | Sulfuric Acid (catalytic) | Reflux | Mthis compound |
| Benzyl alcohol | Sodium benzoxide (catalytic) | Reflux | Benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate |
The ester group can be reduced to a primary alcohol, [2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]methanol. Strong reducing agents are required for this transformation.
Lithium aluminum hydride (LiAlH4): This is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup.
Sodium borohydride (B1222165) (NaBH4): This is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. However, its reactivity can be enhanced by the addition of certain additives or by using higher temperatures.
Given the presence of other reducible groups (halogens), the choice of reducing agent and conditions must be carefully considered to achieve the desired selectivity. However, LiAlH4 is generally not expected to reduce the aryl halides under typical conditions for ester reduction.
Influence of Substituents on Aromatic Reactivity
The reactivity of the aromatic ring in this compound is profoundly influenced by the cumulative electronic and steric properties of its four substituents: a bromine atom, a fluorine atom, a trifluoromethyl group, and an ethyl benzoate (B1203000) group. These groups collectively render the benzene (B151609) ring highly electron-deficient and sterically hindered, which significantly governs its behavior in chemical transformations, particularly in electrophilic aromatic substitution (EAS) reactions.
Electronic Effects of Bromine, Fluorine, and Trifluoromethyl Groups
The electronic nature of the substituents dictates the electron density of the aromatic ring, which is a critical factor in its reactivity towards electrophiles. The substituents on this compound—bromine, fluorine, and trifluoromethyl—are all electron-withdrawing, leading to a substantial deactivation of the ring. This deactivation arises from a combination of inductive and resonance effects.
Inductive Effect (-I): This effect involves the polarization of the sigma (σ) bond between a substituent and a carbon atom of the benzene ring due to differences in electronegativity. libretexts.org Fluorine is the most electronegative element, followed by bromine. Consequently, both halogen atoms strongly pull electron density away from the ring through the σ-bond. The trifluoromethyl (-CF₃) group exerts an even more potent electron-withdrawing inductive effect due to the cumulative electronegativity of the three fluorine atoms. pressbooks.pub The ethyl benzoate group also contributes to this deactivating inductive effect.
The combined influence of these groups makes the aromatic ring in this compound significantly less nucleophilic than benzene, and therefore much less reactive towards electrophilic attack. msu.edu The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of these groups on the reactivity of a benzene ring. Positive values indicate an electron-withdrawing (deactivating) character.
Table 1: Hammett Substituent Constants (σ) for Substituents
| Substituent | σmeta | σpara | Reference |
|---|---|---|---|
| -F (Fluorine) | +0.34 | +0.06 | wikipedia.orgpitt.edu |
| -Br (Bromine) | +0.39 | +0.23 | wikipedia.orgpitt.edu |
| -CF₃ (Trifluoromethyl) | +0.43 | +0.54 | wikipedia.org |
| -COOEt (Ethyl Ester) | +0.37 | +0.45 | wikipedia.org |
As shown in Table 1, all substituents possess positive Hammett constants, confirming their electron-withdrawing and deactivating nature. The trifluoromethyl group and the ethyl ester group are particularly strong deactivators. The cumulative effect of these four deactivating groups makes electrophilic aromatic substitution on this molecule exceptionally challenging, requiring harsh reaction conditions. msu.edu
Steric Hindrance Considerations in Aromatic Transformations
Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede the approach of a reacting species. researchgate.net In this compound, the substituents not only deactivate the ring electronically but also create a crowded environment that sterically obstructs potential reaction sites.
The two remaining hydrogens on the aromatic ring are at positions 4 and 5. Any incoming electrophile must approach one of these sites.
Position 4 is flanked by the trifluoromethyl group at position 3 and a hydrogen at position 5.
Position 5 is flanked by the hydrogen at position 4 and the fluorine atom at position 6.
The van der Waals radius of an atom or group provides a useful approximation of its size. A larger radius implies greater steric bulk.
Table 2: Van der Waals Radii of Relevant Atoms and Groups
| Atom / Group | Van der Waals Radius (Å) | Reference |
|---|---|---|
| H (Hydrogen) | 1.20 | wikipedia.org |
| F (Fluorine) | 1.47 | wikipedia.org |
| Br (Bromine) | 1.85 | |
| -CH₃ (Methyl group, for comparison) | 2.00 |
The data in Table 2 illustrates that the bromine atom is significantly larger than both fluorine and hydrogen. The trifluoromethyl group is also considered to be sterically demanding due to the three fluorine atoms and the C-F bond lengths. This combination of bulky groups (Bromine, Trifluoromethyl, and Ethyl benzoate) adjacent to the potential reaction sites creates a significant barrier to the formation of the intermediate carbocation (the benzenonium ion) required for electrophilic aromatic substitution. libretexts.org Therefore, even if an electrophile is powerful enough to react with the highly deactivated ring, its approach may be physically blocked, leading to very low reaction rates or a complete lack of reactivity. fiveable.me
Application of Ethyl 2 Bromo 6 Fluoro 3 Trifluoromethyl Benzoate As a Key Synthetic Intermediate
A Building Block for Complex Aromatic Systems
The presence of a bromine atom on the aromatic ring of Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate makes it an ideal substrate for various cross-coupling reactions, enabling the formation of carbon-carbon bonds and the construction of larger, more complex aromatic architectures.
Synthesis of Fluorinated and Trifluoromethylated Biaryls
The synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science, can be effectively achieved using this compound. The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the bromo-substituted benzoate (B1203000) is coupled with a variety of arylboronic acids or their derivatives to yield highly substituted biaryl compounds. The resulting products retain the fluorine and trifluoromethyl groups, which are known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| This compound | Arylboronic Acid | Palladium Catalyst | Fluorinated and Trifluoromethylated Biaryl |
| This compound | Arylboronic Ester | Palladium Catalyst | Fluorinated and Trifluoromethylated Biaryl |
Construction of Polycyclic Aromatic Compounds
Beyond the synthesis of biaryls, this compound can be employed in the construction of more elaborate polycyclic aromatic compounds. Through sequential or domino cross-coupling reactions, the bromo and other reactive sites on the benzoate ring can be utilized to annulate additional aromatic rings. This strategy allows for the regioselective synthesis of complex, fused aromatic systems that are otherwise challenging to prepare. The fluorine and trifluoromethyl groups on the core ring system can influence the electronic properties and steric environment of the resulting polycyclic aromatic compounds, making them attractive for applications in materials science and electronics.
A Precursor to Structurally Diverse Benzoic Acid Derivatives
The ester functionality of this compound provides a gateway to a wide array of benzoic acid derivatives. Hydrolysis of the ester group readily yields the corresponding carboxylic acid, 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid, which can then be further functionalized.
Development of Novel Carboxylic Acid Scaffolds
The resulting 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid is a versatile intermediate in its own right. nih.gov The carboxylic acid moiety can be converted into a variety of other functional groups, including amides, esters, and acid halides. These transformations, coupled with the reactivity of the bromo and fluoro substituents, enable the development of novel and structurally diverse carboxylic acid scaffolds. These scaffolds are valuable in medicinal chemistry for the generation of new drug candidates with tailored properties.
Utilization in Decarboxylative Coupling Reactions
In more advanced synthetic applications, the carboxylic acid derived from this compound can participate in decarboxylative coupling reactions. These reactions involve the loss of carbon dioxide and the formation of a new carbon-carbon or carbon-heteroatom bond at the position of the former carboxyl group. This strategy offers a powerful tool for the late-stage functionalization of complex molecules and the introduction of the fluorinated and trifluoromethylated phenyl group into a variety of substrates.
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is expected to reveal distinct signals corresponding to the ethyl group and the aromatic protons.
Ethyl Group Protons: The ethoxy moiety would give rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons. Conversely, the triplet is a result of the methyl protons coupling with the two neighboring methylene protons.
Aromatic Protons: The benzene (B151609) ring has two protons. Due to the complex interplay of through-bond and through-space couplings with the fluorine and trifluoromethyl substituents, these protons are expected to appear as complex multiplets in the aromatic region of the spectrum. The precise chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the bromine, fluorine, and trifluoromethyl groups.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₂CH₃ | ~4.4 | Quartet | ~7.1 |
| -OCH₂CH₃ | ~1.4 | Triplet | ~7.1 |
| Aromatic-H | 7.5 - 8.0 | Multiplet | N/A |
| Aromatic-H | 7.5 - 8.0 | Multiplet | N/A |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.
Ethyl Group Carbons: Two signals in the upfield region would correspond to the methylene and methyl carbons of the ethyl group.
Aromatic and Carbonyl Carbons: The six carbons of the benzene ring and the carbonyl carbon of the ester group would resonate in the downfield region. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling, appearing as a doublet. The carbon of the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. The carbons bonded to bromine and the ester group, as well as the remaining aromatic carbons, would also have distinct chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| C=O | ~165 | Singlet |
| Aromatic C-Br | ~115 | Singlet |
| Aromatic C-F | ~160 | Doublet (¹JCF) |
| Aromatic C-CF₃ | ~130 | Quartet (¹JCF) |
| Aromatic C-H | ~125-135 | Singlet/Doublet |
| Aromatic C-H | ~125-135 | Singlet/Doublet |
| Quaternary Aromatic C | ~130-140 | Singlet |
| -OCH₂CH₃ | ~62 | Singlet |
| -OCH₂CH₃ | ~14 | Singlet |
| -CF₃ | ~123 | Quartet (¹JCF) |
Note: These are predicted values and may vary based on the solvent and experimental conditions. The coupling constants (J) for C-F couplings are typically large.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine-Containing Moieties
¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, two distinct signals are expected.
Aromatic Fluorine: A signal corresponding to the single fluorine atom attached to the benzene ring. This signal's multiplicity would be influenced by coupling to the nearby aromatic protons and potentially through-space coupling to the trifluoromethyl group.
Trifluoromethyl Group: A singlet (or a more complex pattern depending on long-range couplings) corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To definitively assign the proton and carbon signals and establish the connectivity of the atoms, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity. It would also help to trace the coupling network between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the methylene and methyl carbons of the ethyl group and the two aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, correlations from the methylene protons of the ethyl group to the carbonyl carbon would confirm the ester linkage.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₀H₇BrF₄O₂), the expected exact mass would be calculated. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The experimentally measured mass from an HRMS analysis would be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Ethyl 2-bromo-5-(trifluoromethyl)benzoate |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It serves as a definitive method for verifying the identity and purity of volatile and semi-volatile compounds like this compound.
In a typical GC-MS analysis, the sample is vaporized and injected into the GC column. The separation is based on the compound's boiling point and its affinity for the stationary phase within the column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.
For this compound, GC-MS analysis would confirm the presence of the target compound by matching its retention time and mass spectrum against a reference standard. The high resolution of the capillary columns used in GC allows for the separation of closely related impurities, such as isomers or residual starting materials from its synthesis. ijpsr.com The mass spectrometer provides unambiguous identification of these trace components, allowing for a comprehensive purity profile. The fragmentation pattern would be expected to show characteristic losses, such as the ethoxy group (-OCH2CH3) and bromine atom, which aids in structural confirmation.
Table 1: Illustrative GC-MS Data for Purity Analysis
| Compound Name | Expected Retention Time (min) | Key Mass Fragments (m/z) | Purity (%) |
|---|---|---|---|
| This compound | 12.5 | 314/316 (M+), 285/287, 269/271, 241/243 | >99.5 |
| 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid | 11.2 | 286/288 (M+), 269/271, 241/243 | <0.2 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the preeminent technique for determining the precise arrangement of atoms within a crystalline solid. beilstein-journals.orgbeilstein-journals.org This method provides unequivocal proof of a molecule's constitution and conformation in the solid state by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.
To perform this analysis on this compound, a high-quality single crystal must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional model of the molecule. nih.gov
The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles. For this particular molecule, the analysis would reveal the planarity of the benzene ring, the orientation of the ethyl ester and trifluoromethyl substituents relative to the ring, and the specific intramolecular and intermolecular interactions (such as halogen bonding or van der Waals forces) that govern the crystal packing. nih.govtandfonline.com This information is invaluable for understanding the compound's physical properties and for computational modeling studies. acs.org
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.12 |
| b (Å) | 15.45 |
| c (Å) | 9.33 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1130.5 |
| Z (molecules/unit cell) | 4 |
Advanced Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. chromatographyonline.com For compounds like this compound, which possess chromophores, reversed-phase HPLC with UV detection is a particularly suitable method.
The separation mechanism relies on the partitioning of the analyte between a nonpolar stationary phase (often C18) and a polar mobile phase. nih.gov The presence of fluorine and trifluoromethyl groups in the target molecule can impart unique selectivity on fluorinated stationary phases, which may offer superior separation from related impurities. chromatographyonline.com By monitoring a reaction mixture over time, HPLC can track the consumption of reactants and the formation of the product, allowing for precise optimization of reaction conditions such as temperature and time.
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. chromatographyonline.com These advantages are critical in high-throughput screening and detailed impurity profiling. The application of UPLC to the analysis of this compound allows for the rapid detection and quantification of even minor byproducts that might be missed by lower-resolution techniques, providing a more accurate assessment of purity.
Table 3: Comparative HPLC and UPLC Method Parameters
| Parameter | HPLC | UPLC |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile/Water Gradient | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Run Time | 25 min | 5 min |
Beyond its use in GC-MS, standalone Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and reliable method for analyzing volatile compounds and, crucially, for detecting residual solvents. bibliotekanauki.pl The synthesis of this compound likely involves various organic solvents. Regulatory guidelines often require strict limits on the presence of these solvents in the final product.
Headspace GC is a common technique for this purpose, where the vapor above the sample is injected into the GC. This method is highly sensitive for detecting volatile impurities such as ethanol, toluene, or tetrahydrofuran (B95107) that may have been used during the synthesis and purification steps. The method is validated to ensure specificity, linearity, and accuracy for all potential solvent residues. bibliotekanauki.pl
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid |
| Acetonitrile |
| Ethanol |
| Tetrahydrofuran |
Computational and Theoretical Investigations of Ethyl 2 Bromo 6 Fluoro 3 Trifluoromethyl Benzoate
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate, DFT calculations could provide significant insights into its stability, reactivity, and spectroscopic properties. These calculations would typically be performed using a functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311G**, to achieve a balance between accuracy and computational cost.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the electron-withdrawing nature of the fluorine, bromine, and trifluoromethyl groups would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted ethyl benzoate (B1203000). The precise energy levels would be influenced by the interplay of inductive and resonance effects of the substituents on the benzene (B151609) ring. DFT calculations would allow for the visualization of the spatial distribution of these orbitals, indicating the most likely sites for electrophilic and nucleophilic attack.
Illustrative Data Table: Predicted Frontier Orbital Energies for Substituted Benzoates (Hypothetical)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Ethyl benzoate | -6.5 | -0.8 | 5.7 |
| Ethyl 2-fluorobenzoate | -6.7 | -1.0 | 5.7 |
| Ethyl 2-bromobenzoate | -6.6 | -1.1 | 5.5 |
| Ethyl 3-(trifluoromethyl)benzoate | -7.0 | -1.5 | 5.5 |
| This compound | -7.2 (Est.) | -1.8 (Est.) | 5.4 (Est.) |
Note: The values for this compound are estimated for illustrative purposes based on the expected effects of the substituents.
Prediction of Reaction Pathways and Transition States
DFT can be employed to map out the potential energy surfaces for various chemical reactions involving this compound. This would involve identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies, derived from the energy difference between the reactants and the transition states, would provide quantitative predictions of reaction rates.
For instance, DFT could be used to investigate nucleophilic aromatic substitution reactions, where the bromine or fluorine atom is displaced by a nucleophile. The calculations would help determine which halogen is more susceptible to substitution and under what conditions. The trifluoromethyl group's strong electron-withdrawing effect would likely activate the aromatic ring towards such reactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable ethyl ester group, MD simulations can provide valuable insights into its conformational preferences and dynamic behavior.
By simulating the molecule's motion in a given environment (e.g., in a solvent or in the gas phase) at a specific temperature, MD can reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules, such as in a biological system or a chemical reaction. The presence of bulky and electronegative substituents around the ester group would likely impose significant steric constraints on its rotational freedom.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. These models are built by developing mathematical equations that relate calculated molecular descriptors (e.g., topological, electronic, and steric parameters) to experimentally determined properties.
For this compound, a QSPR model could be developed to predict properties such as its boiling point, solubility, or chromatographic retention time. nih.gov To build such a model, a dataset of related aromatic esters with known properties would be required. mdpi.com Various molecular descriptors for these compounds would be calculated, and statistical methods like multiple linear regression or machine learning algorithms would be used to establish a predictive relationship. researchgate.netresearchgate.net Once validated, this QSPR model could then be used to estimate the properties of this compound and other similar, yet untested, compounds.
Mechanistic Elucidation of Reactions Involving Trifluoromethylated Aromatic Systems
The trifluoromethyl group (CF3) plays a significant role in modern chemistry due to its unique electronic properties. nih.gov Understanding the reaction mechanisms of trifluoromethylated aromatic compounds is therefore of great interest.
Investigation of Radical Pathways
The CF3 group can participate in and influence radical reactions. sci-hub.se The high electronegativity of the fluorine atoms makes the trifluoromethyl radical (•CF3) electrophilic. wikipedia.org Computational studies can be instrumental in elucidating the mechanisms of radical reactions involving molecules like this compound. For example, DFT calculations can be used to model the stability of potential radical intermediates and the transition states for their formation and subsequent reactions.
One area of investigation could be the homolytic cleavage of the C-Br bond under photochemical or thermal conditions to generate an aryl radical. The influence of the adjacent fluoro and trifluoromethyl substituents on the stability and reactivity of this radical intermediate could be systematically studied. Furthermore, the potential for radical addition reactions to the aromatic ring, and how the existing substituents direct these additions, could be explored through computational modeling. nih.gov
Exploration of Organometallic Intermediates
The formation of organometallic intermediates is a critical step in many synthetic transformations involving aryl halides, such as this compound. Computational and theoretical investigations provide invaluable insights into the structure, stability, and reactivity of these transient species, which are often difficult to characterize experimentally. While direct computational studies on organometallic intermediates of this compound are not extensively documented in the literature, valuable inferences can be drawn from theoretical studies on analogous fluorinated and trifluoromethylated aryl halides. These studies typically employ Density Functional Theory (DFT) to model the geometric and electronic properties of organometallic complexes involving metals such as palladium, magnesium, and zinc.
A primary area of computational investigation for compounds like this compound is the oxidative addition to a low-valent metal center, most notably palladium(0), which is the initiating step for a wide array of cross-coupling reactions, including the Suzuki-Miyaura and Negishi reactions. acs.orgacs.orgresearchgate.net DFT calculations are instrumental in elucidating the mechanism of this C-Br bond activation. These studies often focus on the transition state of the oxidative addition, providing data on activation energies and reaction thermodynamics. For related aryl bromides, it has been shown that the oxidative addition to a palladium(0) complex, such as those bearing phosphine (B1218219) ligands, proceeds through a three-centered transition state. acs.org The electronic properties of the aryl halide, influenced by substituents like the fluoro and trifluoromethyl groups, play a significant role in the energetics of this process.
Theoretical models can predict key geometric parameters of the resulting organopalladium(II) intermediate. These parameters, including bond lengths and angles, are crucial for understanding the stability and subsequent reactivity of the complex.
Table 1: Predicted Geometric Parameters of a Hypothetical Organopalladium Intermediate The following data is illustrative and based on computational studies of similar aryl halide complexes.
| Parameter | Value |
| Pd-C Bond Length (Å) | 2.0 - 2.1 |
| Pd-Br Bond Length (Å) | 2.4 - 2.5 |
| C-Pd-Br Bond Angle (°) | 85 - 90 |
Another important class of organometallic intermediates are Grignard reagents, formed by the reaction of the aryl bromide with magnesium metal. acs.orgalfredstate.edu Computational studies on the formation of Grignard reagents from aryl halides have explored both radical and non-radical pathways on the surface of magnesium. acs.org These theoretical models help to understand the mechanism of insertion of magnesium into the carbon-bromine bond, a process that is fundamental to the utility of these reagents in organic synthesis.
Furthermore, the formation of organozinc intermediates, pertinent to reactions like the Negishi coupling, can also be explored computationally. organic-chemistry.orgnih.gov These studies would focus on the transmetalation step, where an organozinc reagent transfers its organic group to a palladium center. DFT calculations can model the transition states of such processes and help to rationalize the observed reactivity and selectivity in these coupling reactions. acs.orgmit.edu
The electronic nature of the aryl ring in this compound, which is significantly influenced by the electron-withdrawing fluorine and trifluoromethyl groups, would be a key focus of any computational study on its organometallic intermediates. These substituents can affect the electron density at the carbon atom bonded to the metal, thereby influencing the stability and reactivity of the organometallic bond.
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems for Functionalization
The bromine atom on the aromatic ring is a key feature, making the compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. nih.govrsc.orgscispace.com Future research will likely focus on developing novel and more efficient catalytic systems to functionalize this position.
Key Research Areas:
Suzuki-Miyaura Coupling: Investigation into the use of advanced palladium catalysts and ligands for the coupling of aryl and heteroaryl boronic acids to introduce diverse molecular fragments. nih.gov
Sonogashira Coupling: Development of copper-free palladium-catalyzed Sonogashira reactions to introduce alkyne moieties, which are valuable precursors for further transformations. acs.org
Buchwald-Hartwig Amination: Optimization of catalytic systems for the introduction of nitrogen-containing functional groups, a common strategy in the synthesis of bioactive molecules.
Photoredox Catalysis: Exploration of light-mediated catalytic methods for the functionalization of the C-Br bond under mild conditions, offering a more sustainable alternative to traditional thermal methods.
A comparative table of potential catalytic systems for the functionalization of Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is presented below.
| Coupling Reaction | Catalyst System (Example) | Potential New Functionality | Significance |
| Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | Aryl, Heteroaryl | Construction of biaryl scaffolds for pharmaceuticals and materials. |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Alkyne | Versatile handle for click chemistry and further elaboration. |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | Amine, Amide | Introduction of key pharmacophores. |
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Alkene | Formation of C-C double bonds for polymer and materials synthesis. mdpi.com |
Integration into Flow Chemistry Methodologies
The synthesis and functionalization of highly fluorinated compounds can present challenges in terms of reaction control and safety. Flow chemistry, with its precise control over reaction parameters such as temperature, pressure, and reaction time, offers a promising solution.
Future research should explore the integration of this compound into continuous flow processes. This could lead to:
Safer Synthesis: Mitigating risks associated with exothermic reactions or the use of hazardous reagents.
Improved Yields and Selectivity: Precise control over reaction conditions can minimize the formation of byproducts.
Scalability: Facilitating the production of larger quantities of the compound and its derivatives for further research and development.
Telescoped Reactions: Combining multiple synthetic steps into a single continuous process, reducing waste and purification time.
Exploration of Sustainable Synthetic Routes
The principles of green chemistry are increasingly important in chemical synthesis. Future research should focus on developing more sustainable routes to this compound and its derivatives. This could involve:
Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives.
Catalyst Recycling: Developing methods for the recovery and reuse of expensive metal catalysts.
Energy Efficiency: Utilizing energy-efficient technologies such as microwave-assisted synthesis or photochemistry.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.
Design and Synthesis of Advanced Materials Incorporating Halogenated and Trifluoromethylated Benzene (B151609) Scaffolds
The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this class of compounds attractive for the development of advanced materials. researchgate.netnih.gov Research in this area could explore:
Liquid Crystals: The rigid, polarizable nature of the aromatic core could be exploited in the design of novel liquid crystalline materials.
Organic Electronics: Incorporation of this scaffold into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) could lead to materials with enhanced performance and stability.
Fluoropolymers: Use as a monomer or additive in the synthesis of specialty polymers with high thermal stability, chemical resistance, and low surface energy. nih.gov The presence of fluorine can impart desirable properties such as hydrophobicity and thermal stability. rsc.org
Bioactive Materials: The trifluoromethyl group is a key pharmacophore that can enhance the metabolic stability and binding affinity of drug candidates. mdpi.com This building block could be used to synthesize new pharmaceuticals and agrochemicals. alfa-chemistry.comresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate, and how do substituent electronic effects influence regioselectivity?
- Methodology : The compound is synthesized via electrophilic aromatic substitution followed by esterification. Key steps include:
- Electrophilic bromination/fluorination : Positional selectivity is dictated by the electron-withdrawing trifluoromethyl (-CF₃) group, which deactivates the benzene ring and directs substituents to meta/para positions.
- Esterification : Reacting 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) at 60–80°C in toluene .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to confirm purity (>95%).
- NMR : Compare observed / NMR shifts with computational predictions (DFT or ab initio) to resolve ambiguities in substituent positioning .
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve overlapping electron densities caused by heavy atoms (Br, F) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Case Study : Discrepancies in NMR signals for -CF₃ and -COOEt groups may arise from dynamic effects (e.g., rotational barriers). Solutions include:
- Variable-Temperature NMR : Conduct experiments at 25°C and -40°C to observe splitting patterns and confirm conformational locking.
- DFT Calculations : Use Gaussian or ORCA software to simulate spectra and cross-validate experimental shifts .
Q. How does the compound’s reactivity in cross-coupling reactions compare to analogs lacking fluorine?
- Mechanistic Insights :
- Suzuki-Miyaura Coupling : The electron-withdrawing -F and -CF₃ groups enhance oxidative addition rates with Pd catalysts (e.g., Pd(PPh₃)₄) but may reduce transmetallation efficiency due to decreased electron density at the C-Br bond.
- Comparative Data : Reaction yields with phenylboronic acid:
| Catalyst | Yield (This Compound) | Yield (Non-fluorinated Analog) |
|---|---|---|
| Pd(PPh₃)₄ | 72% | 85% |
| Pd(dba)₂/XPhos | 88% | 78% |
Q. What role does this compound play in drug discovery pipelines?
- Applications :
- Intermediate for Bioactive Molecules : The -CF₃ group enhances metabolic stability and lipophilicity, making it a key building block for protease inhibitors (e.g., HCV NS3/4A) .
- SAR Studies : Derivatives exhibit antimicrobial activity (MIC = 2–8 µg/mL against S. aureus), attributed to halogen-bond interactions with bacterial enzyme active sites .
- Synthetic Pathways :
- Step 1 : Pd-catalyzed cross-coupling to introduce heterocycles (e.g., pyridines).
- Step 2 : Hydrolysis of the ester to the carboxylic acid for further functionalization .
Methodological Recommendations
Q. How to optimize reaction conditions for nucleophilic aromatic substitution (SNAr) at the bromine site?
- Key Parameters :
- Solvent : DMF or DMSO (high polarity enhances nucleophilicity).
- Base : Cs₂CO₃ or KOtBu (deprotonate nucleophiles like amines/thiols).
- Temperature : 80–100°C to overcome activation barriers from -CF₃ deactivation.
Q. What computational tools predict the compound’s reactivity in multi-step syntheses?
- Software :
- Gaussian 16 : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- AutoDock Vina : Model interactions with biological targets (e.g., kinases) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
